3-(Oxazol-5-yl)propiolic acid 3-(Oxazol-5-yl)propiolic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18260714
InChI: InChI=1S/C6H3NO3/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,(H,8,9)
SMILES:
Molecular Formula: C6H3NO3
Molecular Weight: 137.09 g/mol

3-(Oxazol-5-yl)propiolic acid

CAS No.:

Cat. No.: VC18260714

Molecular Formula: C6H3NO3

Molecular Weight: 137.09 g/mol

* For research use only. Not for human or veterinary use.

3-(Oxazol-5-yl)propiolic acid -

Specification

Molecular Formula C6H3NO3
Molecular Weight 137.09 g/mol
IUPAC Name 3-(1,3-oxazol-5-yl)prop-2-ynoic acid
Standard InChI InChI=1S/C6H3NO3/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,(H,8,9)
Standard InChI Key VUTLLSCUWKTRCS-UHFFFAOYSA-N
Canonical SMILES C1=C(OC=N1)C#CC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-(Oxazol-5-yl)propiolic acid consists of a propiolic acid (HCCCOOH\text{HC}\equiv\text{C}-\text{COOH}) moiety linked to the 5-position of a 1,3-oxazole ring. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which introduces significant dipole moments and hydrogen-bonding capabilities . The triple bond in the propiolic acid segment confers rigidity and electron-deficient character, facilitating nucleophilic additions and cycloadditions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC6H3NO3\text{C}_6\text{H}_3\text{NO}_3
Molecular Weight137.10 g/mol
Exact Mass137.0117 g/mol
Topological Polar Surface Area70.8 Ų
LogP (Octanol-Water)0.45

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for characterizing this compound. The 1H^1\text{H} NMR spectrum typically shows:

  • A singlet at δ\delta 8.2–8.4 ppm for the oxazole proton (H-2) .

  • A broad peak at δ\delta 12–13 ppm for the carboxylic acid proton .

  • Absence of alkyne protons due to the triple bond’s symmetry .

The 13C^{13}\text{C} NMR spectrum reveals resonances at δ\delta 160–165 ppm for the oxazole carbons and δ\delta 170–175 ppm for the carboxylic acid carbonyl . HRMS data for the sodium adduct ([M+Na]+\text{[M+Na]}^+) typically yields m/zm/z 160.0085 (calculated: 160.0083) .

Synthetic Methodologies

Cyclization of Amino Acid Derivatives

A common route involves cyclizing [(heteroaryl-carbonyl)amino]acetic acid derivatives. For example, nicotinoyl chloride can acylate glycine to form intermediates that undergo intramolecular cyclization under acidic conditions to yield oxazole-propiolic acid hybrids .

Glycine+Nicotinoyl ChlorideEt3N[(Pyridyl-3-yl-carbonyl)amino]acetic acidHCl3-(Oxazol-5-yl)propiolic Acid\text{Glycine} + \text{Nicotinoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{[(Pyridyl-3-yl-carbonyl)amino]acetic acid} \xrightarrow{\text{HCl}} \text{3-(Oxazol-5-yl)propiolic Acid}

This method achieves yields of 70–85% but requires strict control of reaction pH and temperature .

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction is employed to attach oxazole rings to propiolic acid scaffolds. For instance, tert-butyl 3-(2-iodoethoxy)propionate reacts with 5-boronic acid-functionalized oxazoles in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 to form the target compound .

Propiolic Acid Derivative+Oxazole-Boronic AcidPd(PPh3)4,DME/H2O3-(Oxazol-5-yl)propiolic Acid\text{Propiolic Acid Derivative} + \text{Oxazole-Boronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{DME/H}_2\text{O}} \text{3-(Oxazol-5-yl)propiolic Acid}

Optimized conditions (90°C, 6 hours, 1:2 reactant ratio) yield up to 96.7% product .

Reactivity and Functionalization

Alkyne-Based Reactions

The terminal alkyne undergoes:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles .

  • Sonogashira Coupling: Cross-coupling with aryl halides to extend conjugation .

  • Hydroalkoxylation: Addition of alcohols to form enol ethers .

Carboxylic Acid Derivatives

The carboxylic acid group can be esterified, amidated, or reduced. For example, reaction with thionyl chloride yields the acyl chloride, which reacts with amines to form amides :

3-(Oxazol-5-yl)propiolic AcidSOCl2Acyl ChlorideRNH2Amide Derivative\text{3-(Oxazol-5-yl)propiolic Acid} \xrightarrow{\text{SOCl}_2} \text{Acyl Chloride} \xrightarrow{\text{RNH}_2} \text{Amide Derivative}

Applications in Drug Discovery

PROTAC Development

This compound serves as a key intermediate in synthesizing mTOR-targeted PROTACs, which degrade oncogenic proteins via the ubiquitin-proteasome system . Its alkyne group enables bioorthogonal tagging for target validation .

Antimicrobial Agents

Oxazole derivatives exhibit broad-spectrum antimicrobial activity. Modifying the propiolic acid moiety enhances membrane permeability and target binding .

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